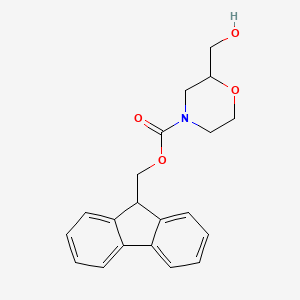
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.38504 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group attached to a morpholine ring via a carboxylate linkage. The presence of both hydrophobic and hydrophilic functional groups makes it a versatile molecule in various chemical and biological applications.
准备方法
The synthesis of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorenylmethyl group: This step involves the protection of the fluorenyl group using a suitable protecting agent.
Attachment to the morpholine ring: The protected fluorenyl group is then reacted with morpholine-4-carboxylic acid under specific conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
化学反应分析
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorenyl group can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines and carboxylic acids.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate into DNA, affecting its structure and function. The morpholine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of receptor signaling pathways .
相似化合物的比较
(9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate can be compared with similar compounds such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound also contains a fluorenyl group and is used in peptide synthesis.
Fluorenylmethyloxycarbonyl (Fmoc) derivatives: These compounds are commonly used as protecting groups in organic synthesis.
The uniqueness of this compound lies in its combination of the fluorenyl group with the morpholine ring, providing distinct chemical and biological properties .
生物活性
The compound (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, highlighting its antimicrobial and other therapeutic potentials.
- Molecular Formula : C20H21NO4
- Molecular Weight : 339.385 g/mol
- CAS Number : 82735593
Synthesis
The synthesis of this compound typically involves the reaction of fluorenyl derivatives with morpholine and hydroxymethylation processes. The methods used often yield high purity and substantial yields, making it suitable for further biological evaluations.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorenyl derivatives, including the target compound. The following table summarizes key findings related to its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Staphylococcus aureus | >256 μg/mL | Moderate |
| Enterococcus faecalis | >256 μg/mL | Moderate |
| Escherichia coli | Not tested | - |
| Candida albicans | Not tested | - |
The compound has demonstrated activity against Gram-positive bacteria, although the MIC values suggest that it may not be potent against multidrug-resistant strains .
Case Studies
- Study on Antimicrobial Derivatives : A study published in MDPI assessed several fluorenyl-hydrazinthiazole derivatives for their antimicrobial activity. The results indicated that while some derivatives showed significant activity against Gram-positive bacteria, the specific activity of this compound remains to be fully elucidated in clinical settings .
- In Vivo Toxicity Studies : Preliminary toxicity assessments indicated a need for further investigation into the safety profile of this compound. Standard tests such as LD50 were referenced, where compounds were evaluated for acute toxicity using animal models .
属性
分子式 |
C20H21NO4 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C20H21NO4/c22-12-14-11-21(9-10-24-14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 |
InChI 键 |
RHLNPNGKORBWJY-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















